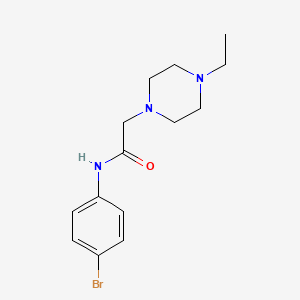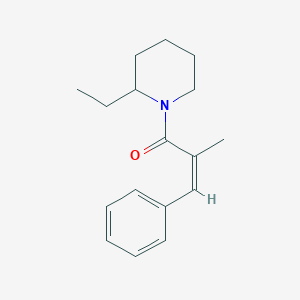![molecular formula C15H20N2O3S B5371843 N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-163088 is a chemical compound that was first synthesized in 1996 by researchers at the National Cancer Institute (NCI) in the United States. Since then, it has been of interest to researchers due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of NSC-163088 is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of various enzymes, including protein kinase C and phosphatidylinositol-3 kinase, which are involved in cell signaling pathways. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NSC-163088 has been shown to have both biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer. However, the effects of NSC-163088 on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
NSC-163088 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, it has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. However, there are also limitations to its use. The mechanism of action is not fully understood, and the effects on normal cells and tissues are not well characterized. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for research on NSC-163088. One area of interest is in identifying the specific pathways and targets that are affected by the compound. This could lead to the development of more targeted therapies for cancer. Additionally, further studies are needed to determine the safety and efficacy of NSC-163088 in humans. Finally, the compound could be used as a tool in drug discovery to identify new targets and pathways for therapeutic intervention.
In conclusion, NSC-163088 is a chemical compound that has potential applications in scientific research, particularly in cancer research and drug discovery. While the mechanism of action and effects on normal cells and tissues are not well understood, the compound has shown anti-tumor activity in vitro and in vivo. Further research is needed to fully understand the potential of NSC-163088 as a therapeutic agent.
Synthesis Methods
NSC-163088 can be synthesized using a multi-step reaction starting from 4-nitrobenzenesulfonyl chloride and cyclohexene. The reaction involves the use of various reagents and solvents, including sodium hydroxide, hydrochloric acid, and diethyl ether. The final product is obtained after purification using column chromatography.
Scientific Research Applications
NSC-163088 has been used in various scientific research studies, including cancer research and drug discovery. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been used as a tool compound in drug discovery to identify new targets and pathways for therapeutic intervention.
properties
IUPAC Name |
N-[4-(cyclohexen-1-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(18)17-14-7-9-15(10-8-14)21(19,20)16-11-13-5-3-2-4-6-13/h5,7-10,16H,2-4,6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSLWAGEXLFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5371777.png)
![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)

![2-cyclohexyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371878.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)